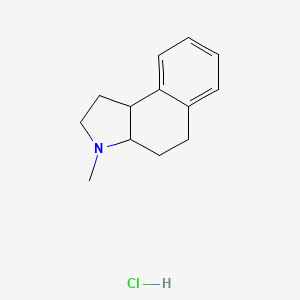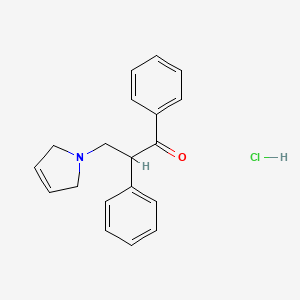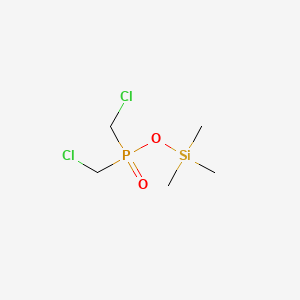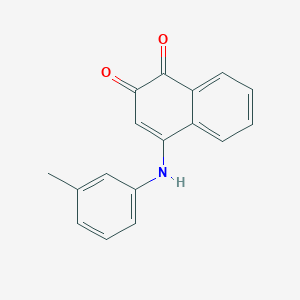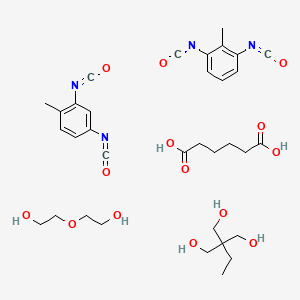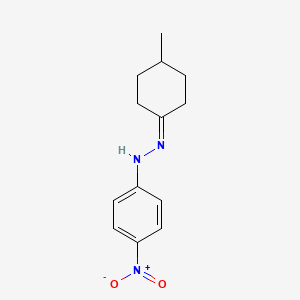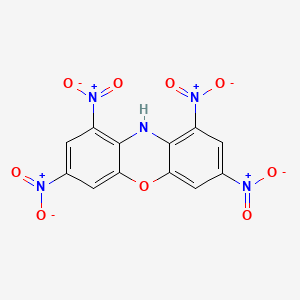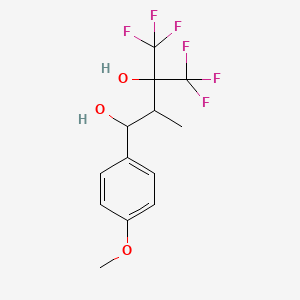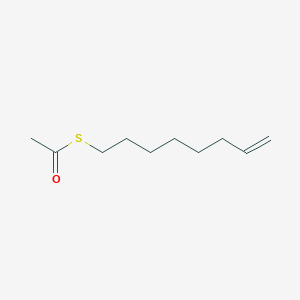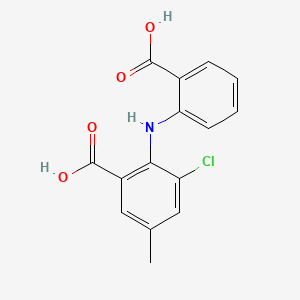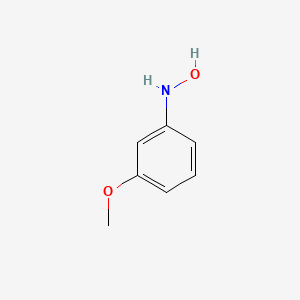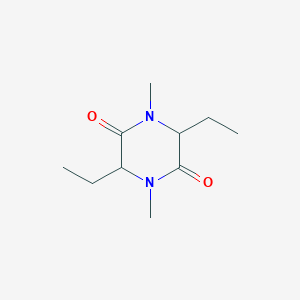
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- is a chemical compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by its two ethyl and two methyl substituents on the piperazine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production of piperazine derivatives often involves large-scale cyclization reactions under controlled conditions. The choice of reagents and catalysts, as well as the optimization of reaction parameters such as temperature and pressure, are crucial for achieving high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diketopiperazines.
Reduction: Reduction reactions can yield piperazine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can introduce new functional groups onto the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alkyl halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diketopiperazines, while substitution reactions can introduce various functional groups, leading to a wide range of piperazine derivatives.
Aplicaciones Científicas De Investigación
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Piperazine derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some piperazine derivatives are used in pharmaceuticals for their therapeutic effects.
Industry: This compound can be used in the production of polymers and other industrial materials
Mecanismo De Acción
The mechanism of action of 2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of ethyl and methyl groups can influence its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
2,5-Piperazinedione, 3,6-diethyl-1,4-dimethyl- can be compared with other piperazine derivatives such as:
2,5-Piperazinedione: Lacks the ethyl and methyl substituents, leading to different chemical properties and reactivity.
3,6-Dimethyl-2,5-piperazinedione: Similar structure but without the ethyl groups, which can affect its biological activity and chemical behavior.
1,4-Dimethylpiperazine-2,3-dione: Another related compound with different substitution patterns, leading to unique properties.
Propiedades
Número CAS |
35727-24-3 |
|---|---|
Fórmula molecular |
C10H18N2O2 |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
3,6-diethyl-1,4-dimethylpiperazine-2,5-dione |
InChI |
InChI=1S/C10H18N2O2/c1-5-7-9(13)12(4)8(6-2)10(14)11(7)3/h7-8H,5-6H2,1-4H3 |
Clave InChI |
VSBICKSSVFFDSZ-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(=O)N(C(C(=O)N1C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


